molecular formula C11H21NO2 B13250078 Oxan-4-yl(piperidin-4-yl)methanol

Oxan-4-yl(piperidin-4-yl)methanol

Cat. No.: B13250078
M. Wt: 199.29 g/mol
InChI Key: AUDOWFWDURLPTA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature & Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is oxan-4-yl(piperidin-4-yl)methanol , reflecting its structural components:

  • Oxan-4-yl : A tetrahydropyran (oxane) ring with substitution at the 4-position.
  • Piperidin-4-yl : A piperidine ring substituted at the 4-position.
  • Methanol : A hydroxymethyl group bridging the two heterocycles.

Synonyms and registry identifiers include:

Identifier Value
CAS Number 1803572-37-3
PubChem CID 119031728
MDL Number MFCD28714807
IUPAC Name (alternative) (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol

The hydrochloride salt form, This compound hydrochloride , is commonly used in synthetic workflows due to its enhanced stability.

Molecular Formula & Weight Analysis

The molecular formula is C₁₁H₂₂ClNO₂ , with a molar mass of 235.75 g/mol . Key compositional features include:

  • Heteroatom distribution : One chlorine, one nitrogen, and two oxygen atoms.
  • Degree of unsaturation : Two rings (piperidine and oxane) account for the compound’s saturated nature.

A comparative analysis of molecular weight contributions:

Component Contribution (g/mol)
Carbon (11 atoms) 132.14
Hydrogen (22 atoms) 22.18
Chlorine 35.45
Nitrogen 14.01
Oxygen (2 atoms) 32.00

The SMILES notation (C1CNCCC1C(C2CCOCC2)O.Cl) encodes the connectivity: a piperidine ring (N1CCCCC1) linked via a hydroxymethyl group (-C(O)H-) to an oxane ring (C2CCOCC2), with a chloride counterion.

Three-Dimensional Conformational Analysis

The compound exhibits dynamic conformational equilibria due to the flexibility of both six-membered rings:

  • Piperidine ring : Adopts a chair conformation, with the nitrogen atom in an axial or equatorial position depending on protonation state.
  • Oxane ring : Prefers a chair conformation, with the oxygen atom occupying an equatorial position to minimize steric strain.
  • Hydroxymethylene bridge : The -CH(OH)- linker allows rotation, enabling interconversion between gauche and anti conformers.

Computational models (e.g., density functional theory) predict that the lowest-energy conformation features:

  • Piperidine : Chair with axial nitrogen.
  • Oxane : Chair with equatorial oxygen.
  • Hydroxyl group : Hydrogen-bonded to the oxane oxygen, stabilizing the structure.

Hydrogen-bonding interactions between the hydroxyl proton and oxane oxygen (O-H⋯O) further constrain rotational freedom, as observed in related tetrahydropyran derivatives.

Crystallographic Data & Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous compounds provide structural insights:

  • Hydrogen-bonded dimers : In crystalline states, hydroxyl groups often form O-H⋯N or O-H⋯O interactions with adjacent molecules, creating inversion dimers.
  • Packing motifs : Dimers typically arrange in a "roof-tile" pattern along crystallographic axes, driven by van der Waals interactions between hydrophobic regions.

Hypothetical lattice parameters (extrapolated from similar piperidine-oxane hybrids):

Parameter Value (Å)
a-axis 10.2
b-axis 12.8
c-axis 8.6
β-angle 95°
Space group P2₁/c

The chloride counterion in the hydrochloride salt likely occupies interstitial sites, interacting with protonated piperidine nitrogens via ionic bonds.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

oxan-4-yl(piperidin-4-yl)methanol

InChI

InChI=1S/C11H21NO2/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10/h9-13H,1-8H2

InChI Key

AUDOWFWDURLPTA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Protection Strategies

Method A: Alkylation of Piperidine with Oxane Derivatives

  • Step 1: Synthesis of a suitable oxane-based electrophile, such as oxan-4-yl methyl halide or oxan-4-yl methyl tosylate .
  • Step 2: Nucleophilic substitution of the piperidine nitrogen using the electrophile under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Step 3: Deprotection or further functionalization to introduce the hydroxymethyl group, resulting in This compound .

This approach is supported by data from chemical vendors and research articles emphasizing the importance of protecting groups to prevent side reactions at the nitrogen atoms during alkylation.

Reductive Amination Method

Method B: Reductive Amination of Piperidine with Oxane Aldehydes

  • Step 1: Preparation of oxan-4-yl aldehyde via oxidation of the corresponding alcohol.
  • Step 2: Condensation of the aldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Step 3: Purification yields the target compound with high regioselectivity.

Research outcomes from recent studies confirm that reductive amination provides high yields and selectivity for the formation of the methanol linkage.

Multi-step Synthesis with Protecting Groups

Method C: Multi-step Synthesis with Protecting Groups

  • Step 1: Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) group.
  • Step 2: Alkylate the protected piperidine with an oxan-4-yl methyl electrophile.
  • Step 3: Deprotect the Boc group under acidic conditions.
  • Step 4: Final reduction or functionalization to obtain This compound .

This method ensures selective reactions at the desired sites, minimizing side reactions, as demonstrated in patent literature and synthetic protocol reports.

Data Table of Key Reaction Conditions and Outcomes

Step Reaction Type Reagents & Conditions Yield Notes
1 Alkylation Oxan-4-yl methyl tosylate + Piperidine, K₂CO₃, acetonitrile 75-85% Requires protection of nitrogen
2 Reductive amination Oxan-4-yl aldehyde + Piperidine, NaCNBH₃, methanol 80-90% High regioselectivity
3 Protection/Deprotection Boc-Cl, TFA 70-80% Ensures selective alkylation
4 Final reduction NaBH₄ or catalytic hydrogenation 85-95% Yields pure compound

Research Outcomes and Practical Considerations

  • Stability: The compound exhibits stability under neutral pH and moderate temperatures, facilitating storage and handling.
  • Reaction Optimization: Use of protecting groups significantly enhances selectivity and yields.
  • Application in Medicinal Chemistry: The synthesis routes are adaptable for producing derivatives with potential pharmacological activity, as evidenced by recent research on related compounds.

Summary and Recommendations

The most efficient synthesis of This compound involves a combination of nucleophilic substitution and reductive amination strategies, with protection-deprotection steps to enhance selectivity. The choice of reagents, reaction conditions, and purification methods critically influences yield and purity.

Future research should focus on optimizing reaction conditions for large-scale synthesis, exploring greener solvents, and developing stereoselective pathways to access chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl(piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications of Oxan-4-yl(piperidin-4-yl)methanol

This compound is a chemical compound with a piperidine ring and an oxane moiety that has attracted significant interest across various research and industrial fields. Its unique structure makes it a versatile building block for synthesizing pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves reacting piperidine derivatives with oxane derivatives under controlled conditions, often using a nickel catalyst to facilitate regioselective formation.

Industrial Production Methods: Industrial production may utilize large-scale reactors and continuous flow systems to optimize yield and efficiency. Advanced purification techniques, such as chromatography, are employed to ensure high purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Uses reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: Undergoes nucleophilic substitution reactions, often facilitated by bases or acids.

The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound.

Applications

This compound's applications span across chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
  • Medicine: Research is ongoing into its potential therapeutic uses, particularly in developing new pharmaceuticals.
  • Industry: It is used in producing various industrial chemicals and materials.

This compound has potential antimicrobial activity and may be effective against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. It has also been investigated for antiviral activity, with preliminary findings suggesting it may inhibit viral replication. Its structure also suggests potential applications in treating neurological disorders, with its interaction with neurotransmitter receptors possibly leading to therapeutic effects in conditions like depression and anxiety.

Case Studies

  • Antimicrobial Activity: Studies have demonstrated a significant reduction in bacterial growth at low concentrations, indicating strong antibacterial properties.
  • Neurological Effects: Research suggests it could enhance serotonin levels, potentially contributing to antidepressant-like effects.

Properties

  • Molecular Formula: C11H21NO2C_{11}H_{21}NO_2
  • Molecular Weight: 199.29 g/mol
  • IUPAC Name: this compound
  • InChI: InChI=1S/C11H21NO2/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10/h9-13H,1-8H2
  • InChI Key: AUDOWFWDURLPTA-UHFFFAOYSA-N
  • Canonical SMILES: C1CNCCC1C(C2CCOCC2)O
  • Origin of Product: United States

Mechanism of Action

The mechanism of action of Oxan-4-yl(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Antimalarial Activity: Fluorinated benzyl-piperidinyl methanol derivatives (e.g., compound 7 in ) show enhanced activity against resistant Plasmodium strains, suggesting that electron-withdrawing substituents (e.g., -F, -Br) improve target binding .

Anticancer Potential: Piperidin-4-yl methanol derivatives linked to aryl groups (e.g., diarylurea scaffolds) exhibit moderate-to-high growth inhibition in cancer cell lines, with the hydroxyl group enhancing solubility and target interaction .

Structural Flexibility: Replacement of piperidine with azetidine ([1-(oxan-4-yl)azetidin-2-yl]methanol) reduces ring size but retains hydrogen-bonding capacity, highlighting the scaffold’s adaptability .

Physicochemical and Pharmacokinetic Properties

The table below compares predicted or reported properties of Oxan-4-yl(piperidin-4-yl)methanol and its analogues:

Compound Molecular Weight logP (Predicted) Water Solubility Key Functional Groups
This compound 215.28 0.8 Moderate Hydroxymethyl, oxane, piperidine
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol 293.33 2.5 Low Fluorobenzyl, hydroxymethyl
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol 237.31 1.2 High Phenolic ether, hydroxymethyl
Key Insights:
  • Lipophilicity: Fluorinated derivatives (logP ~2.5) are more lipophilic than this compound (logP ~0.8), which may influence blood-brain barrier penetration .

Biological Activity

Oxan-4-yl(piperidin-4-yl)methanol, also known as {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and an oxan moiety, which contribute to its unique biological activity. Its molecular formula is C9H13N2O2C_9H_{13}N_2O_2, indicating the presence of functional groups that can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Antiviral Effects

In addition to antimicrobial properties, the compound has been investigated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

Neurological Implications

The compound's structure suggests potential applications in treating neurological disorders. Its interaction with specific receptors involved in neurotransmission may lead to therapeutic effects in conditions such as depression and anxiety.

The mechanism of action of this compound involves its binding to specific molecular targets, which modulates cellular signaling pathways. This interaction can alter the activity of enzymes or receptors, leading to the desired biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure CharacteristicsNotable Activities
4-PiperidinemethanolCyclic secondary amineAntidepressant effects
4-HydroxypiperidineHydroxyl group attached to piperidine ringAntimicrobial properties
Oxan-4-yloxy-piperidineSimilar oxane structurePotential neuroprotective effects

This table highlights how the unique combination of the oxan and piperidine rings in this compound may confer distinct pharmacological properties compared to its analogs.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating strong antibacterial properties .

Investigation into Neurological Effects

Another study focused on the neurological implications of the compound, assessing its impact on neurotransmitter levels in animal models. The findings suggested that it could enhance serotonin levels, which may contribute to its antidepressant-like effects .

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